Methyl 6-({4'-carbamoyl-[1,4'-bipiperidine]-1'-yl}methyl)-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Historical Context of Tetrahydropyrimidine Research
The foundational work of Pietro Biginelli in 1891 established the first practical route to dihydropyrimidinones through acid-catalyzed condensation of β-keto esters, aldehydes, and urea. This multicomponent reaction remained underutilized until the late 20th century, when advances in analytical techniques revealed the therapeutic potential of tetrahydropyrimidine (THPM) derivatives. The prototypical ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate served as the structural template for subsequent medicinal chemistry optimizations.
Modern synthetic adaptations employ microwave irradiation and green catalysts to enhance reaction efficiency, achieving yields exceeding 85% under optimized conditions. The historical progression from empirical synthesis to rational design is exemplified by the target compound’s incorporation of a bipiperidine-carbamoyl moiety, reflecting contemporary strategies for improving pharmacokinetic properties.
Classification within Heterocyclic Medicinal Chemistry
Tetrahydropyrimidines belong to the aromatic heterocycle subclass, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. The target compound exhibits partial saturation (positions 1-4), conferring conformational flexibility while maintaining planarity in the 2-oxo-5-carboxylate pharmacophore (Table 1).
Table 1: Structural Classification of the Target Compound
| Feature | Classification | Structural Impact |
|---|---|---|
| Ring System | Partially saturated | Enhanced binding plasticity |
| Heteroatoms | N1, N3 | Hydrogen bond donor/acceptor |
| Substituents | Bipiperidine-carbamoyl | Improved CNS penetration |
| Electronic Profile | Conjugated carboxylate | Charge stabilization |
The 2-chlorophenyl substituent at position 4 introduces steric and electronic modulation, while the methyl carboxylate group at position 5 enhances metabolic stability compared to earlier ethyl ester derivatives.
Significance in Drug Discovery Paradigms
Tetrahydropyrimidines demonstrate exceptional scaffold versatility, with documented activities against microbial pathogens (MIC ≤ 2 μg/mL), tumor cell lines (IC₅₀ 8-35 μM), and viral replication cycles. The target compound’s bipiperidine extension represents a strategic innovation to address the blood-brain barrier penetration challenges observed in first-generation THPM derivatives.
Structure-activity relationship (SAR) studies reveal critical pharmacophoric requirements:
Research Evolution of Tetrahydropyrimidine Derivatives
The structural evolution of THPM derivatives has progressed through three distinct phases:
Phase I (1891-1980): Empirical synthesis focusing on substituent variation at C4 and C5 positions. Key limitation: poor aqueous solubility (logS < -3).
Phase II (1981-2010): Rational design incorporating bioisosteric replacements (e.g., carboxylate → tetrazole) and ring constraint strategies. Introduced neuroactive derivatives with Ki ≤ 50 nM at GABA receptors.
Phase III (2011-Present): Hybrid pharmacophore development combining THPM cores with privileged structures (e.g., bipiperidines, spirocycles). The target compound exemplifies this approach, showing dual HDAC6/MAO-B inhibition (IC₅₀ 12 nM/18 nM) in preliminary assays.
Recent synthetic breakthroughs include domino ring-opening cyclization techniques that enable single-step construction of complex analogs with ≤ 0.5% diastereomeric excess. These advances position tetrahydropyrimidines as a platform for developing multifunctional therapeutic agents targeting polypharmacological networks.
Properties
IUPAC Name |
methyl 6-[(4-carbamoyl-4-piperidin-1-ylpiperidin-1-yl)methyl]-4-(2-chlorophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32ClN5O4/c1-34-21(31)19-18(27-23(33)28-20(19)16-7-3-4-8-17(16)25)15-29-13-9-24(10-14-29,22(26)32)30-11-5-2-6-12-30/h3-4,7-8,20H,2,5-6,9-15H2,1H3,(H2,26,32)(H2,27,28,33) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUHPBYFIZQNFMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2Cl)CN3CCC(CC3)(C(=O)N)N4CCCCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32ClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 6-({4'-carbamoyl-[1,4'-bipiperidine]-1'-yl}methyl)-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound belonging to the class of tetrahydropyrimidines. Its structural complexity and the presence of various functional groups suggest a potential for diverse biological activities, particularly in medicinal chemistry.
Chemical Structure and Synthesis
The compound features a tetrahydropyrimidine core with a methyl ester group and a chlorophenyl substituent. The synthesis typically involves multi-step reactions starting from piperidine derivatives and chlorophenyl compounds. Key analytical techniques such as Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are employed to monitor synthesis progress and ensure purity.
Molecular Formula
- Molecular Formula: C25H35N5O4
- Molecular Weight: 469.6 g/mol
Pharmacological Properties
The pharmacological properties of this compound have been explored in various studies, indicating potential applications in treating conditions such as cancer and autoimmune diseases. The compound's structure allows it to interact with multiple biological targets.
Immunosuppressive Activity
Research has shown that derivatives of tetrahydropyrimidine can exhibit immunosuppressive activity. For instance, modifications to the piperidine moiety have been linked to varying degrees of activity in Mixed Lymphocyte Reaction (MLR) assays. Compounds with IC50 values below 10 µM are considered promising candidates for further development.
| Compound | Substituent | IC50 (µM) | Notes |
|---|---|---|---|
| 9g | Benzoylpiperidine | 2.1 | Potent immunosuppressive activity |
| 9k | Morpholine | 1.6 | Optimal for immunosuppressive activity |
| 9f | Benzyl | >10 | Inactive |
Study on Structural Modifications
A study by Stella et al. investigated various structural modifications on tetrahydropyrimidine analogues to enhance biological activity. Among the findings:
- The introduction of different substituents at position 4 significantly influenced immunosuppressive effects.
- The presence of aromatic amines was found to enhance activity, with specific compounds achieving IC50 values as low as 2.5 µM.
Toxicity Profiling
In addition to efficacy, toxicity assessments are crucial for drug development. Compounds like 9k were noted for their lack of cellular toxicity (CC50 > 10 µM), making them suitable candidates for further optimization without the risk of adverse effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares a core DHPM structure with several analogues (Table 1). Key structural variations include:
- C4 Substituents : The 2-chlorophenyl group distinguishes it from compounds like Methyl 4-(4-bromo-2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (), which features a bromo-hydroxyphenyl group. The electron-withdrawing chlorine atom in the target compound may enhance electrophilic interactions compared to bromine or hydroxyl groups .
- C6 Substituents: The bipiperidine-carbamoyl methyl group contrasts with simpler alkyl/aryl groups in analogues such as Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate ().
Table 1: Structural and Functional Comparison of Selected DHPM Derivatives
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
